N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure Analysis
N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide is involved in various chemical synthesis processes and structure analysis studies. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases its utility in creating new heterocyclic compounds with significant biological activities (Abu‐Hashem et al., 2020). Another example includes the study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized and evaluated for antineoplastic potential, indicating the compound's relevance in drug discovery and development (Banerjee et al., 2002).
Antitubercular and Antibacterial Activities
Research on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives has demonstrated potent antitubercular and antibacterial activities. This suggests the compound's potential as a scaffold for developing new antimicrobial agents (Bodige et al., 2019).
Analgesic Activity Study
A study on the chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide reveals efforts to improve the pharmacological profile of TRPV1 antagonists. This highlights the role of such compounds in the treatment of pain and the search for compounds with fewer side effects (Nie et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect. More research is needed to outline these properties for this compound .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not well-documented. Factors such as temperature, pH, and the presence of other molecules can significantly impact the action of a compound. More research is needed to understand how these factors influence the action of this compound .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-26-18-7-6-13(21)10-15(18)22-19(25)23-9-8-20(12-23)11-16(24)14-4-2-3-5-17(14)27-20/h2-7,10H,8-9,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFSFLIGLOHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.